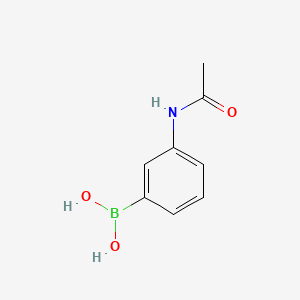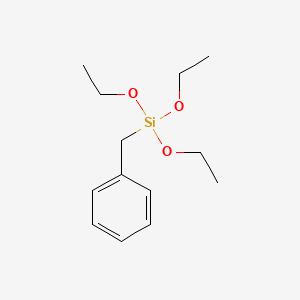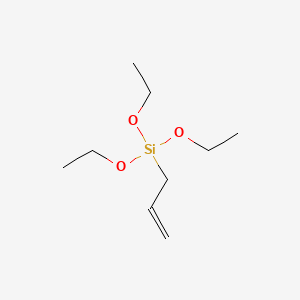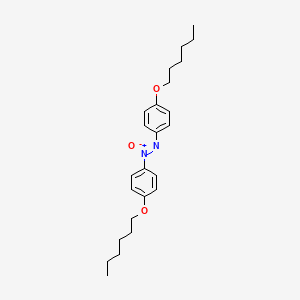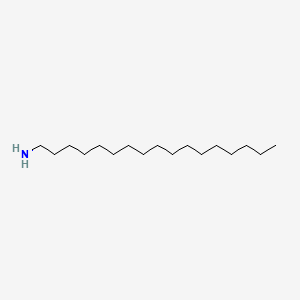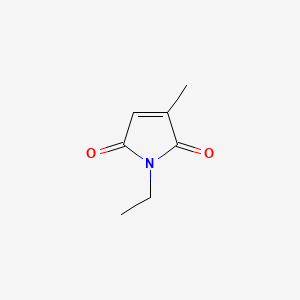
N-éthyl-2-méthylmaléimide
Vue d'ensemble
Description
N-Ethylmaleimide (NEM) is an organic compound derived from maleic acid . It contains the amide functional group and is an alkene that reacts with thiols. It is frequently used to modify cysteine residues found in proteins and peptides .
Synthesis Analysis
Maleimides can be synthesized through various methods. One approach involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP). In this process, maleimides are converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan. These adducts are then generated into the corresponding polymers via ROMP .
Molecular Structure Analysis
The molecular structure of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .
Chemical Reactions Analysis
NEM is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols. The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . Reaction with thiols occurs in the pH range 6.5–7.5, NEM may react with amines or undergo hydrolysis at a more alkaline pH .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-ethylmaleimide can be found on various chemical databases such as ChemSpider .
Applications De Recherche Scientifique
Synthèse des polymères
Les maléimides, y compris le N-éthyl-2-méthyl-, sont utilisés dans la synthèse des polymères. Ils peuvent être convertis en adduits par des réactions de Diels–Alder en réagissant avec le cyclopentadiène ou le furane, et ces adduits peuvent ensuite être générés dans les polymères correspondants par polymérisation par métathèse d'ouverture de cycle . Les polymères résultants présentent d'excellentes performances, avec des applications potentielles dans diverses industries .
Conjugaison médicamenteuse
Les maléimides sont des composés essentiels pour les réactions de conjugaison médicamenteuse par l'intermédiaire de thiols aux anticorps, aux peptides et à d'autres unités de ciblage. Il s'agit d'une méthode courante de conjugaison aux molécules portant des thiols . Les applications varient des conjugués anticorps-médicament et peptide, du marquage fluorescent des biomolécules, ainsi que de la PEGylation des peptides et des protéines .
Inhibition des déubiquitinases
Le N-éthylmaléimide (NEM), un type de maléimide, a été utilisé comme inhibiteur des déubiquitinases . Les déubiquitinases sont des enzymes qui éliminent l'ubiquitine des protéines, et leur inhibition peut avoir des effets significatifs sur les processus cellulaires.
Activité antimicrobienne
Les maléimides N-substitués, y compris le N-éthyl-2-méthyl-, ont montré une activité antimicrobienne. Leur réactivité chimique et leur lipophilie influencent leur activité antibactérienne, mais ces facteurs ont peu d'effet sur leur action antifongique et cytostatique . Ces maléimides affectent la biosynthèse de la chitine et du β(1,3)glucane, composants de la paroi cellulaire fongique .
Blocage du transport vésiculaire
Le NEM s'est avéré bloquer le transport vésiculaire . Cela peut avoir des implications importantes dans l'étude des processus cellulaires et le développement de traitements pour les maladies liées au transport vésiculaire.
Amélioration de la stabilité pour le ciblage médicamenteux
L'un des principaux inconvénients de la conjugaison maléimide-thiol pour le ciblage médicamenteux est la survenue de réactions d'échange de thiol, qui peuvent entraîner une perte de la capacité de ciblage . Des recherches ont été menées pour améliorer la stabilité de la conjugaison maléimide-thiol pour le ciblage médicamenteux .
Mécanisme D'action
Target of Action
N-Ethyl-2-Methyl Maleimide primarily targets thiol groups in proteins and peptides . It is a Michael acceptor, meaning it adds nucleophiles such as thiols . The compound is commonly used to modify cysteine residues in proteins and peptides . It is also known to inhibit cysteine peptidases .
Mode of Action
The compound interacts with its targets by forming a strong C-S bond through a virtually irreversible reaction . This reaction occurs in the pH range 6.5–7.5 . The compound may react with amines or undergo hydrolysis at a more alkaline pH .
Biochemical Pathways
N-Ethyl-2-Methyl Maleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
One main drawback of maleimides is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability . A new strategy to overcome such retro-Michael exchange processes of maleimide–thiol conjugates by stabilization of the thiosuccinimide via a transcyclization reaction is presented .
Result of Action
The compound’s action results in the inhibition of enzymes containing reactive cysteinyl residues, essential for their catalytic activity . This leads to the inhibition of the metabolic pathways of bacteria and fungi, thereby displaying antimicrobial and cytostatic activity .
Action Environment
The action of N-Ethyl-2-Methyl Maleimide is influenced by environmental factors such as pH and the presence of other reactive groups. For instance, the reaction with thiols occurs in the pH range 6.5–7.5, and the compound may react with amines or undergo hydrolysis at a more alkaline pH . The chemical reactivity and lipophilicity of the compound influence its antibacterial activity .
Safety and Hazards
Orientations Futures
Chemical modification of the AAV9 capsid with N-ethylmaleimide alters vector tissue tropism, which could provide a promising platform for expanding clinical AAV development to treat bone pathologies such as cancer and osteoporosis . Additionally, the synthesis of poly(maleimide)s with promising performance via Diels–Alder reaction and ROMP could help researchers design and explore novel maleimides polymers and copolymers with promising properties .
Analyse Biochimique
Biochemical Properties
Maleimide, N-ethyl-2-methyl-, plays a crucial role in biochemical reactions due to its ability to form covalent bonds with thiol groups. This reactivity makes it an essential tool for studying protein structure and function. The compound interacts with enzymes, proteins, and other biomolecules that contain reactive cysteine residues. For example, it is commonly used to modify cysteine residues in proteins, thereby altering their activity and function . Additionally, Maleimide, N-ethyl-2-methyl-, has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Cellular Effects
Maleimide, N-ethyl-2-methyl-, influences various cellular processes by modifying cysteine residues in proteins. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of β(1,3)glucan synthase in Candida albicans, leading to disruptions in cell wall biosynthesis . Such effects can result in altered cell function and viability.
Molecular Mechanism
At the molecular level, Maleimide, N-ethyl-2-methyl-, exerts its effects through covalent binding interactions with thiol groups in proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, the compound’s interaction with β(1,3)glucan synthase inhibits the enzyme’s activity, disrupting the synthesis of essential cell wall components in fungi . Additionally, Maleimide, N-ethyl-2-methyl-, can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimide, N-ethyl-2-methyl-, can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity towards thiols can lead to gradual degradation. Long-term studies have shown that Maleimide, N-ethyl-2-methyl-, can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Maleimide, N-ethyl-2-methyl-, vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, Maleimide, N-ethyl-2-methyl-, can exhibit toxic or adverse effects, including disruptions in cellular metabolism and viability . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Maleimide, N-ethyl-2-methyl-, is involved in various metabolic pathways, particularly those related to thiol-disulfide interconversions. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, Maleimide, N-ethyl-2-methyl-, can modify enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Transport and Distribution
Within cells and tissues, Maleimide, N-ethyl-2-methyl-, is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, Maleimide, N-ethyl-2-methyl-, may be preferentially localized to areas with high concentrations of reactive thiol groups .
Subcellular Localization
The subcellular localization of Maleimide, N-ethyl-2-methyl-, is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, Maleimide, N-ethyl-2-methyl-, may be directed to the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes .
Propriétés
IUPAC Name |
1-ethyl-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185142 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31217-72-8 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





